- Enantioselective synthesis of amino acids from ammoniaNature Catalysis, 2022, 5(6), 571-577,
Cas no 90989-12-1 ((2S)-2-aminohex-5-enoic acid)

(2S)-2-aminohex-5-enoic acid structure
Nom du produit:(2S)-2-aminohex-5-enoic acid
Numéro CAS:90989-12-1
Le MF:C6H11NO2
Mégawatts:129.157041788101
MDL:MFCD08272861
CID:2196875
PubChem ID:11367001
(2S)-2-aminohex-5-enoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- (S)- 2-(3’-butenyl)glycine
- (S)-2-Aminohex-5-enoic acid
- (S)-2-(3'-butenyl) glycine
- L-Homoallylglycine
- (2S)-2-Amino-5-hexenoic acid (ACI)
- 5-Hexenoic acid, 2-amino-, (S)- (ZCI)
- (2S)-2-Aminohex-5-enoic acid
- (S)-2-Amino-5-hexenoic acid
- (S)-2-Amino-hex-5-enoic acid
- (2S)-2-aminohex-5-enoic acid
-
- MDL: MFCD08272861
- Piscine à noyau: 1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
- La clé Inchi: NPSWHDAHNWWMEG-YFKPBYRVSA-N
- Sourire: [C@H](N)(CCC=C)C(=O)O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 4
Propriétés expérimentales
- Dense: 1.064±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: >270 ºC
- Point d'ébullition: 242.0±28.0 ºC (760 Torr),
- Point d'éclair: 100.2±24.0 ºC,
- Solubilité: Degré de dissolution (81 g / l) (25 ºC),
(2S)-2-aminohex-5-enoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-85801-5g |
(2S)-2-aminohex-5-enoic acid |
90989-12-1 | 5g |
$1572.0 | 2023-09-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48840-1g |
(S)-2-Aminohex-5-enoic acid |
90989-12-1 | 1g |
¥4076.0 | 2021-09-07 | ||
Chemenu | CM220574-1g |
(S)-2-Aminohex-5-enoic acid |
90989-12-1 | 95% | 1g |
$468 | 2021-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FL748-250mg |
(2S)-2-aminohex-5-enoic acid |
90989-12-1 | 95+% | 250mg |
1870CNY | 2021-05-08 | |
Enamine | EN300-85801-0.5g |
(2S)-2-aminohex-5-enoic acid |
90989-12-1 | 95.0% | 0.5g |
$422.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1046902-100mg |
(S)-2-Aminohex-5-enoic acid |
90989-12-1 | 95% | 100mg |
$60 | 2024-06-07 | |
Chemenu | CM220574-250mg |
(S)-2-Aminohex-5-enoic acid |
90989-12-1 | 95%+ | 250mg |
$174 | 2024-07-20 | |
Enamine | EN300-85801-0.25g |
(2S)-2-aminohex-5-enoic acid |
90989-12-1 | 95.0% | 0.25g |
$222.0 | 2025-02-21 | |
Enamine | EN300-85801-1.0g |
(2S)-2-aminohex-5-enoic acid |
90989-12-1 | 95.0% | 1.0g |
$541.0 | 2025-02-21 | |
Advanced ChemBlocks | P35206-100MG |
(S)-2-Amino-5-hexenoic acid |
90989-12-1 | 95% | 100MG |
$230 | 2023-09-15 |
(2S)-2-aminohex-5-enoic acid Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 16 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; rt; 50 °C
Référence
- Asymmetric synthesis, biological activity and molecular docking studies of some unsaturated α-amino acids, derivatives of glycine, allylglycine and propargylglycineJournal of Molecular Structure, 2020, 1208,,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium hydroxide , Sulfuric acid magnesium salt (1:1) Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Benzaldehyde , Sodium hydroxide Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Benzaldehyde , Sodium hydroxide Solvents: Water
Référence
- A biocatalytic route to enantiomerically pure unsaturated α-H-α-amino acidsAdvanced Synthesis & Catalysis, 2001, 343, 662-674,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
Référence
- Methylene analogs of neopetrosiamide as potential antimetastatic agents: solid-supported syntheses using diamino diacids for pre-stapling of peptides with multiple disulfidesOrganic Letters, 2021, 23(23), 9216-9220,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane ; 60 °C
Référence
- Large scale enantiomeric synthesis, purification, and characterization of ω-unsaturated amino acids via a Gly-Ni(II)-BPB-complexTetrahedron, 2004, 60(37), 8233-8243,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Lithium hydroxide Catalysts: Cobalt chloride (CoCl2) Solvents: Water ; pH 7.5, 38 °C
1.2 Reagents: Ammonium hydroxide Catalysts: Aminoacylase ; 24 h, pH 7.5, 38 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.4 Reagents: Dowex 50W-X8
1.2 Reagents: Ammonium hydroxide Catalysts: Aminoacylase ; 24 h, pH 7.5, 38 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.4 Reagents: Dowex 50W-X8
Référence
- α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acidsRSC Advances, 2015, 5(64), 52154-52160,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Potassium hydroxide , Monopotassium phosphate Catalysts: Aminoacylase Solvents: Water ; pH 7.5 - 8, 40 °C
1.2 40 °C → 60 °C
1.2 40 °C → 60 °C
Référence
- Influence of Sulfoxide Group Placement on Polypeptide Conformational StabilityJournal of the American Chemical Society, 2019, 141(37), 14530-14533,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water
Référence
- A novel strategy toward [6,5]-bicyclic β-turn dipeptideTetrahedron Letters, 2002, 43(37), 6669-6672,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 40 °C
Référence
- Thiyl Glycosylation of Olefinic Proteins: S-Linked Glycoconjugate SynthesisAngewandte Chemie, 2009, 48(42), 7798-7802,
Synthetic Routes 10
Conditions de réaction
1.1 Catalysts: Aminoacylase
Référence
- Novel multi-target azinesulfonamides of cyclic amine derivatives as potential antipsychotics with pro-social and pro-cognitive effectsEuropean Journal of Medicinal Chemistry, 2018, 145, 790-804,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Potassium hydroxide , Monopotassium phosphate Solvents: Water ; 15 min, pH 7.5 - 8, 40 °C
1.2 Catalysts: Aminoacylase
1.2 Catalysts: Aminoacylase
Référence
- Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptidesChemical Communications (Cambridge, 2018, 54(48), 6196-6199,
(2S)-2-aminohex-5-enoic acid Raw materials
- 2-Amino-5-hexenamide HCl
- 2-acetamidohex-5-enoic acid
- (2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester
(2S)-2-aminohex-5-enoic acid Preparation Products
(2S)-2-aminohex-5-enoic acid Littérature connexe
-
1. Synthesis and evaluation of ω-borono-α-amino acids? as active-site probes of arginase and nitric oxide synthasesSylvain Collet,Fran?ois Carreaux,Jean-Luc Boucher,Stéphanie Pethe,Michel Lepoivre,Renée Danion-Bougot,Daniel Danion J. Chem. Soc. Perkin Trans. 1 2000 177
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90989-12-1)(2S)-2-aminohex-5-enoic acid

Pureté:99%
Quantité:25g
Prix ($):400.0